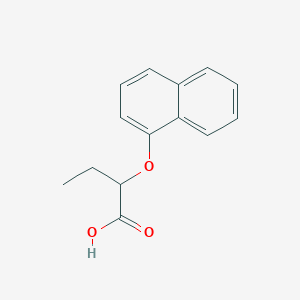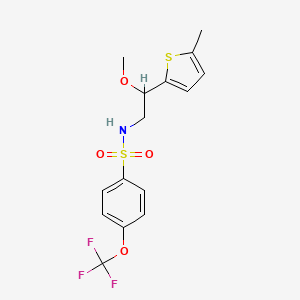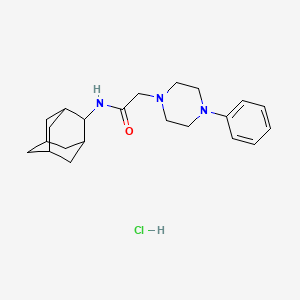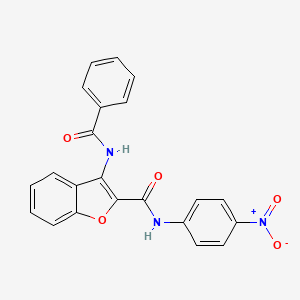![molecular formula C20H15F3N4O3S B2648319 2-{[6-(acetylamino)-3-pyridinyl]sulfanyl}-N-[4-(trifluoromethoxy)phenyl]nicotinamide CAS No. 343373-14-8](/img/structure/B2648319.png)
2-{[6-(acetylamino)-3-pyridinyl]sulfanyl}-N-[4-(trifluoromethoxy)phenyl]nicotinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Chemical and Biological Interactions
The compound's chemical structure and potential for biological interactions have been a subject of interest, particularly in the context of nicotinamide derivatives and their applications. For instance, nicotinamide and its derivatives have shown a broad spectrum of biological activities, including acting as precursors for coenzymes involved in redox reactions (Paul, Arends, & Hollmann, 2014). These compounds have been extensively studied for their role in enzymatic and nonenzymatic redox reactions, highlighting the versatile applications of nicotinamide-related compounds in both organic chemistry and biocatalysis.
Inhibition and Enzymatic Activity
Nicotinamide derivatives have also been investigated for their inhibitory effects on various biological targets. For example, certain nicotinamide derivatives have been identified as inhibitors of the gastric H+/K(+)-ATPase, suggesting their potential utility in treating acid-related gastrointestinal disorders (Terauchi, Tanitame, Tada, Nakamura, Seto, & Nishikawa, 1997). This demonstrates the therapeutic potential of nicotinamide derivatives in modulating enzyme activity within biological systems.
Agricultural Applications
Moreover, certain derivatives related to the compound have been explored for their agricultural applications, particularly as insecticides. Sulfoxaflor, a related sulfoximine compound, has been noted for its efficacy against sap-feeding insects, showcasing the relevance of nicotinamide derivatives in developing new classes of insect control agents (Sparks, Watson, Loso, Geng, Babcock, & Thomas, 2013; Zhu, Loso, Watson, Sparks, Rogers, Huang, Gerwick, Babcock, Kelley, Hegde, Nugent, Renga, Denholm, Gorman, Deboer, Hasler, & Meade, 2011). These studies underline the significance of structural modifications in nicotinamide derivatives for enhancing pest control effectiveness while potentially offering resistance management benefits.
Synthetic Pathways and Chemical Properties
The synthesis and chemical properties of nicotinamide derivatives, including the exploration of novel synthetic pathways, have been topics of significant interest. Research into the synthesis of related compounds, such as the efficient creation of key intermediates for herbicides, demonstrates the chemical versatility and importance of these compounds in various industrial applications (Hang-dong, 2010). These studies offer insights into the methodologies for synthesizing nicotinamide derivatives and their potential uses in creating more effective agricultural chemicals.
Safety and Hazards
The compound is intended for research and development use, and should be handled under the supervision of a trained professional . As with any chemical, appropriate safety measures should be taken when handling it to prevent exposure or harm. The specific hazards associated with this compound are not listed in the search results, and would likely be found in a detailed Safety Data Sheet (SDS) for the compound.
Direcciones Futuras
The future directions for research involving this compound are not specified in the search results. Given its use in pharmaceutical testing , it could potentially be investigated for various therapeutic applications. The direction of future research would depend on the results of initial studies and the identified potential uses for the compound.
Propiedades
IUPAC Name |
2-(6-acetamidopyridin-3-yl)sulfanyl-N-[4-(trifluoromethoxy)phenyl]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15F3N4O3S/c1-12(28)26-17-9-8-15(11-25-17)31-19-16(3-2-10-24-19)18(29)27-13-4-6-14(7-5-13)30-20(21,22)23/h2-11H,1H3,(H,27,29)(H,25,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEKLOWQFBYIIJG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=NC=C(C=C1)SC2=C(C=CC=N2)C(=O)NC3=CC=C(C=C3)OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15F3N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[6-(acetylamino)-3-pyridinyl]sulfanyl}-N-[4-(trifluoromethoxy)phenyl]nicotinamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2R,5S)-1,5-Bis[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid](/img/structure/B2648241.png)
![2-[(2-ethylquinazolin-4-yl)oxy]-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B2648244.png)

![6-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2648246.png)
![5-((4-Ethylpiperazin-1-yl)(3-fluorophenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2648248.png)




![5-methyl-N-(4-methylbenzyl)-2,4-dioxo-3-phenyl-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2648254.png)

![N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)cyclohex-3-enecarboxamide](/img/structure/B2648256.png)
![N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B2648257.png)